molecular formula C9H11FN2O B2625943 4-(6-Fluoropyridin-2-yl)morpholine CAS No. 1248137-75-8

4-(6-Fluoropyridin-2-yl)morpholine

Cat. No.: B2625943
CAS No.: 1248137-75-8
M. Wt: 182.198
InChI Key: IPYSEIYJGDBXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoropyridin-2-yl)morpholine typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with morpholine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoropyridin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(6-Fluoropyridin-2-yl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Fluoropyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. For example, it has been studied as a potential inhibitor of leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease . The compound’s binding affinity and specificity for its targets are influenced by its unique chemical structure.

Comparison with Similar Compounds

4-(6-Fluoropyridin-2-yl)morpholine can be compared with other fluoropyridine derivatives and morpholine-containing compounds. Similar compounds include:

  • 4-(2-Fluoropyridin-3-yl)morpholine
  • 4-(3-Fluoropyridin-4-yl)morpholine
  • 4-(4-Fluoropyridin-5-yl)morpholine

These compounds share structural similarities but differ in the position of the fluorine atom on the pyridine ring, which can affect their chemical and biological properties. The unique positioning of the fluorine atom in this compound contributes to its distinct reactivity and interaction with molecular targets.

Properties

IUPAC Name

4-(6-fluoropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYSEIYJGDBXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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